2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin

Description

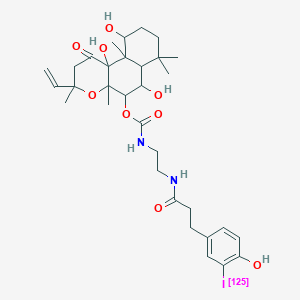

2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin is a forskolin derivative that has been synthesized to study its pharmacological properties. Forskolin, a labdane diterpenoid, is extracted from the roots of Coleus forskohlii and is known for its ability to activate adenylyl cyclase, thereby increasing cyclic AMP (cAMP) levels in cells . 2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin has been specifically modified at the 7-hydroxyl position to enhance its selectivity and binding properties .

Properties

CAS No. |

135159-45-4 |

|---|---|

Molecular Formula |

C32H45IN2O9 |

Molecular Weight |

726.6 g/mol |

IUPAC Name |

(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) N-[2-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]ethyl]carbamate |

InChI |

InChI=1S/C32H45IN2O9/c1-7-29(4)17-22(38)32(42)30(5)21(37)12-13-28(2,3)25(30)24(40)26(31(32,6)44-29)43-27(41)35-15-14-34-23(39)11-9-18-8-10-20(36)19(33)16-18/h7-8,10,16,21,24-26,36-37,40,42H,1,9,11-15,17H2,2-6H3,(H,34,39)(H,35,41)/i33-2 |

InChI Key |

BROZLMFTKXRQLW-DSNWZYGKSA-N |

SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)I)O)C)O)C |

Isomeric SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)[125I])O)C)O)C |

Canonical SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)I)O)C)O)C |

Synonyms |

(125I)7-IHPP-Fsk 2-(3-(4-hydroxy-3-(125I)iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin 2-(3-(4-hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin 7-IHPP-forskolin 7-IHPP-Fsk |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin involves the modification of forskolin at the 7-hydroxyl position. The process typically includes the following steps:

Starting Material: Forskolin is used as the starting material.

Radioiodination: The modified forskolin is then radioiodinated to yield 2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin.

Industrial Production Methods

Industrial production of 2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin is not well-documented, but it likely involves large-scale synthesis using similar chemical modification techniques as described above. The process would require stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Common Reagents and Conditions

Bolton-Hunter Reagent: Used for the modification of the 7-hydroxyl group.

Radioiodination Reagents:

Major Products Formed

The major product formed from the modification of forskolin is 2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin, which has enhanced selectivity and binding properties compared to the parent compound .

Scientific Research Applications

2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin has several scientific research applications, including:

Pharmacological Studies: Used to study the binding properties and selectivity of forskolin derivatives.

Neuroscience Research: Employed as an autoradiographic probe to study adenylyl cyclase and glucose transporter binding sites in the brain.

Antiviral Research: Forskolin derivatives, including 2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin, have shown potential antiviral activity against various viruses.

Mechanism of Action

The mechanism of action of 2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels . This elevation in cAMP regulates various cellular processes, including signal transduction pathways . The compound’s modification at the 7-hydroxyl position enhances its binding affinity and selectivity for specific molecular targets .

Comparison with Similar Compounds

2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin is compared with other forskolin derivatives, such as:

6-Ihpp-forskolin: Modified at the 6-hydroxyl position and shows different selectivity for adenylyl cyclase and glucose transporters.

Deacetylforskolin: Lacks the acetyl group and has different pharmacological properties.

The uniqueness of 2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin lies in its enhanced selectivity and binding properties due to the specific modification at the 7-hydroxyl position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.